2-(4-Methoxyphenoxy)ethanimidamide
Overview
Description
“2-(4-Methoxyphenoxy)ethanimidamide” is a chemical compound with the CAS Number: 133915-35-2 . It has a molecular weight of 180.21 and its molecular formula is C9H12N2O2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a methoxyphenyl group attached to an ethanimidamide group . The presence of the methoxy group (OCH3) and the phenoxy group (C6H5O) contribute to the compound’s overall properties.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 180.21 and its molecular formula is C9H12N2O2 .Scientific Research Applications
Molecular Docking and Antimicrobial/Antidiabetic Studies
In a study focusing on Schiff bases derived from 2-(2-methoxyphenoxy)ethanamine, researchers employed Density Functional Theory (DFT) calculations and molecular docking analyses. The synthesized compounds demonstrated antimicrobial activities and α-amylase inhibition, suggesting potential for antidiabetic applications. Additionally, molecular docking was used to predict activity against COVID-19 (G et al., 2023).
Development of Fluorescent Sensors
Another research study developed fluoroionophores based on derivatives of diamine-salicylaldehyde (DS), which includes a compound structurally related to 2-(4-Methoxyphenoxy)ethanimidamide. These fluoroionophores exhibited specific chelation properties, particularly in identifying Zn+2 in various solutions, indicating potential in metal ion sensing applications (Hong et al., 2012).
Thermochemistry of Methoxyphenols
A study on methoxyphenols, which are structural fragments of various antioxidants and biologically active molecules, analyzed their thermodynamic properties and hydrogen bonding capabilities. This work contributes to understanding the relationships among properties and structures of compounds like this compound (Varfolomeev et al., 2010).
Anticancer Activity
The anticancer activity of a Schiff base compound structurally related to this compound was evaluated against T47D breast cancer cells. The study assessed the compound's stability and its efficacy in inhibiting cancer cells, providing insight into potential anticancer applications (Sukria et al., 2020).
Nonlinear Optical Material Properties
Research on 2-methoxy-4(phenyliminomethyl)phenol, a compound related to this compound, focused on its properties as a nonlinear optical material. The study used density functional theory and experimental methods to analyze the compound's structure and optical properties (Hijas et al., 2018).
Properties
IUPAC Name |
2-(4-methoxyphenoxy)ethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVSPGJDAHKCPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443010 | |
Record name | 2-(4-methoxyphenoxy)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133915-35-2 | |
Record name | 2-(4-methoxyphenoxy)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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